molecular formula C7H15NO3 B14599373 [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol CAS No. 60630-12-8

[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol

Cat. No.: B14599373
CAS No.: 60630-12-8
M. Wt: 161.20 g/mol
InChI Key: YGWLRBJZYFWANZ-UHFFFAOYSA-N
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Description

[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is an organic compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxy group and a hydroxymethyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol typically involves the reaction of 4,4-dimethyl-1,3-oxazolidine with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxazolidinones, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1,3-oxazolidin-2-one
  • 4-Methyl-1,3-oxazolidin-2-one
  • 4-Ethyl-1,3-oxazolidin-2-one

Uniqueness

[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Properties

CAS No.

60630-12-8

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(4,4-dimethyl-1,3-oxazolidin-3-yl)methoxymethanol

InChI

InChI=1S/C7H15NO3/c1-7(2)3-10-4-8(7)5-11-6-9/h9H,3-6H2,1-2H3

InChI Key

YGWLRBJZYFWANZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1COCO)C

Origin of Product

United States

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